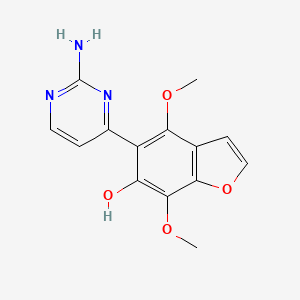![molecular formula C23H21F3N4O3 B12187512 N-{2-[({5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}carbonyl)amino]ethyl}-1H-indole-3-carboxamide](/img/structure/B12187512.png)
N-{2-[({5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}carbonyl)amino]ethyl}-1H-indole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[({5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}carbonyl)amino]ethyl}-1H-indole-3-carboxamide is a complex organic compound that features an indole core, a pyrrolidine ring, and a trifluoromethyl group. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[({5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}carbonyl)amino]ethyl}-1H-indole-3-carboxamide typically involves multiple steps. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole core . The pyrrolidine ring can be introduced through a cyclization reaction, and the trifluoromethyl group can be added via a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
N-{2-[({5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}carbonyl)amino]ethyl}-1H-indole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions . Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .
Scientific Research Applications
N-{2-[({5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}carbonyl)amino]ethyl}-1H-indole-3-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-{2-[({5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}carbonyl)amino]ethyl}-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects . The trifluoromethyl group enhances the compound’s stability and bioavailability, while the pyrrolidine ring contributes to its binding affinity .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share the indole core and exhibit similar biological activities.
Pyrrolidine Derivatives: Compounds such as pyrrolidine-2-carboxylic acid and pyrrolidine-3-carboxamide have similar structural features and applications.
Uniqueness
N-{2-[({5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}carbonyl)amino]ethyl}-1H-indole-3-carboxamide is unique due to the combination of its indole core, pyrrolidine ring, and trifluoromethyl group. This unique structure imparts specific biological activities and chemical properties that distinguish it from other similar compounds .
Properties
Molecular Formula |
C23H21F3N4O3 |
|---|---|
Molecular Weight |
458.4 g/mol |
IUPAC Name |
N-[2-[[5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carbonyl]amino]ethyl]-1H-indole-3-carboxamide |
InChI |
InChI=1S/C23H21F3N4O3/c24-23(25,26)15-4-3-5-16(11-15)30-13-14(10-20(30)31)21(32)27-8-9-28-22(33)18-12-29-19-7-2-1-6-17(18)19/h1-7,11-12,14,29H,8-10,13H2,(H,27,32)(H,28,33) |
InChI Key |
KENZMNRZZSTQMV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC(=C2)C(F)(F)F)C(=O)NCCNC(=O)C3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-bromo-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide](/img/structure/B12187429.png)
![4-(1H-indol-3-yl)-1-[4-(phenylacetyl)piperazin-1-yl]butan-1-one](/img/structure/B12187432.png)
![N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]tetrahydrofuran-2-carboxamide](/img/structure/B12187434.png)
![N-(3-bromophenyl)-2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxoacetamide](/img/structure/B12187439.png)
![N-(3-ethylphenyl)-2-({5-[(2-fluorophenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B12187449.png)
![3-ethoxy-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}benzamide](/img/structure/B12187459.png)
![[(4-Ethoxy-2,3-dimethylphenyl)sulfonyl]indoline](/img/structure/B12187466.png)
![8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 2-[(tert-butoxycarbonyl)amino]butanoate](/img/structure/B12187473.png)

![1-(4-Chlorophenoxy)-3-[(1,1-dioxidotetrahydrothiophen-3-yl)(4-ethoxybenzyl)amino]propan-2-ol](/img/structure/B12187475.png)
![3-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxothiolan-3-yl)-N-methylpropanamide](/img/structure/B12187486.png)
![N~1~-(2,1,3-benzoxadiazol-4-yl)-2-[4-oxo-3(4H)-quinazolinyl]acetamide](/img/structure/B12187488.png)
![[(4-Butoxynaphthyl)sulfonyl]dimethylamine](/img/structure/B12187491.png)
![1-benzyl-N-{2-[(methylsulfonyl)amino]ethyl}-1H-indole-3-carboxamide](/img/structure/B12187504.png)
